molecular formula C11H18ClNO2S B1528989 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine hydrochloride CAS No. 1803591-97-0

2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine hydrochloride

Cat. No.: B1528989
CAS No.: 1803591-97-0
M. Wt: 263.78 g/mol
InChI Key: USRZEHSIEQKCQN-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine hydrochloride is a versatile small molecule scaffold used in various scientific research applications. This compound is known for its structural complexity and functional diversity, making it a valuable tool in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the core structure. One common synthetic route is the reaction of 4-methylbenzene with methanesulfonyl chloride under controlled conditions to form the methanesulfonyl derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups make it suitable for various coupling reactions, such as Suzuki-Miyaura coupling.

Biology: In biological research, 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine hydrochloride is used as a probe to study enzyme activities and protein interactions. Its structural similarity to natural substrates allows it to be used in assays and screening studies.

Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for the creation of products with specific properties and functionalities.

Mechanism of Action

The mechanism by which 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methanesulfonyl-1-(3-methylphenyl)propan-1-amine hydrochloride

  • 2-Methanesulfonyl-1-(2-methylphenyl)propan-1-amine hydrochloride

  • 2-Methanesulfonyl-1-(4-ethylphenyl)propan-1-amine hydrochloride

Uniqueness: 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine hydrochloride is unique due to its specific structural features, such as the position of the methyl group on the phenyl ring. This structural difference can lead to variations in reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-2-methylsulfonylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S.ClH/c1-8-4-6-10(7-5-8)11(12)9(2)15(3,13)14;/h4-7,9,11H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRZEHSIEQKCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)S(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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